molecular formula C18H17N3O4 B2710215 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide CAS No. 898464-90-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide

Cat. No.: B2710215
CAS No.: 898464-90-9
M. Wt: 339.351
InChI Key: GYZIVLRKCJROMF-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide (CAS 941900-59-0) is a synthetic organic compound with a molecular formula of C18H16ClN3O4 and a molecular weight of 373.79 g/mol . This chemical features a tetrahydroquinoline core, a privileged structure in medicinal chemistry, which is N-acetylated and further functionalized with a 3-nitrobenzamide group at the 7-position. This specific molecular architecture makes it a valuable intermediate in organic synthesis and pharmaceutical research for constructing more complex molecules. Compounds based on the tetrahydroquinoline scaffold are of significant research interest due to their prevalence in substances with various biological activities . For instance, structurally similar dihydroquinolinone and tetrahydroquinoline derivatives have been investigated as modulators of ATP-binding cassette transporters and explored for other therapeutic potential in patented research compounds . Researchers utilize this benzamide derivative primarily as a building block in the discovery and development of new active compounds. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use. For laboratory handling, please refer to the corresponding Safety Data Sheet (SDS) for detailed hazard and precautionary information.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-7-8-15(11-17(13)20)19-18(23)14-4-2-6-16(10-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZIVLRKCJROMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

    Nitration: The acetylated quinoline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Amidation: Finally, the nitro-substituted quinoline is reacted with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or quinoline core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Reduction: Reduction of the nitro group yields N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-aminobenzamide.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist to receptors, thereby influencing cellular signaling.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide and related analogs are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name / ID Key Substituents Melting Point (°C) Synthesis Method Biological Activity / Notes
Target Compound 1-Acetyl, 7-(3-nitrobenzamide) Not reported Likely carbodiimide-mediated coupling Potential CA inhibition (inferred)
Compound 21 2-((2,3-Dimethylphenyl)amino)benzamide 220–221 DCC/DMAP in DMF Tested for CA I/II/IV/IX inhibition
Compound 24 7-Methanesulfonamide 236–237 Methanesulfonyl chloride in THF CA inhibition (sulfonamide motif)
N-(1-isobutyryl-...-benzamide 1-Isobutyryl, 4-(tert-butyl)benzamide Not reported Not detailed Acute toxicity (H302, H315 hazards)
3-Nitrobenzamide derivatives () 3-Nitro group (reducible to amine) Not reported Zinc reduction in acetonitrile Prodrug activation via nitro reduction

Key Comparisons:

Substituent Effects on Physical Properties :

  • The 3-nitrobenzamide group in the target compound is more polar than the methanesulfonamide in Compound 24 or the tert-butylbenzamide in . This polarity may enhance crystallinity but reduce membrane permeability compared to bulkier or less polar analogs.
  • Melting points for analogs range from 220°C to >300°C, influenced by hydrogen bonding (e.g., amide and sulfonamide groups participate in strong intermolecular interactions) . The absence of melting point data for the target compound highlights a gap for further characterization.

Biological Activity :

  • Carbonic Anhydrase (CA) Inhibition : Sulfonamide-containing analogs (e.g., Compound 24) are potent CA inhibitors due to sulfonamide’s zinc-binding affinity . The target compound’s nitro group may act as a weaker zinc ligand, suggesting alternative mechanisms or lower potency unless metabolized to an amine .
  • Toxicity Profile : Compounds like ’s tert-butyl derivative exhibit acute oral toxicity (Category 4) and skin irritation, likely due to lipophilic substituents enhancing bioavailability . The target’s acetyl group may mitigate toxicity by improving solubility.

Synthetic Accessibility :

  • Carbodiimide-mediated coupling (e.g., DCC, EDC) is a common strategy for benzamide formation . The nitro group’s stability under these conditions is critical; highlights its susceptibility to reduction, which could be exploited for prodrug design .

Hydrogen Bonding and Crystal Packing: The acetyl group in the target compound may engage in C=O···H–N hydrogen bonds, similar to patterns observed in tetrahydroquinoline derivatives .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3. The compound features a tetrahydroquinoline core with an acetyl group and a nitro-substituted benzamide moiety. This structural arrangement suggests potential interactions with various biological targets.

Feature Description
Molecular FormulaC16H18N2O3
Tetrahydroquinoline CoreYes
Acetyl GroupPresent
Nitro GroupPresent in the benzamide moiety

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies report IC50 values indicating effective inhibition of these enzymes .
  • Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, thus contributing to its antioxidant properties. This activity is significant in reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This could be attributed to its ability to modulate signaling pathways involved in cell survival .

In Vitro Studies

Research has demonstrated that this compound exhibits:

  • AChE Inhibition : Effective against AChE with an IC50 value of 3.48 μM.
  • BuChE Inhibition : Demonstrated potent activity with an IC50 value significantly lower than that of established inhibitors like rivastigmine .

Case Studies

  • Neurodegeneration Models : In animal models simulating neurodegenerative conditions, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
  • Oxidative Stress Models : The compound was evaluated in models of oxidative stress where it exhibited a significant reduction in markers of oxidative damage when compared to untreated controls .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Moiety : Cyclization of appropriate precursors.
  • Acetylation : Using acetic anhydride or acetyl chloride under basic conditions.
  • Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
  • Amidation : Formation of the amide bond with nitrated benzoyl chloride.

These steps can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice .

Q & A

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide, and how are intermediates purified?

Methodological Answer:

  • Synthetic Routes :
    • The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine under inert conditions.
    • Key intermediates (e.g., tetrahydroquinoline derivatives) may be prepared via cyclization reactions using trifluoroacetic anhydride or similar reagents (analogous to methods in ).
  • Purification :
    • Column chromatography with eluents like petroleum ether:ethyl acetate (4:1) is effective for isolating intermediates .
    • Recrystallization from ethanol or dichloromethane improves purity.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) and wear nitrile gloves (GHS H315: skin irritation) .
    • Avoid dust formation; employ wet methods or closed systems during synthesis .
  • Emergency Protocols :
    • For skin contact: Wash immediately with soap and water; consult a physician .
    • For eye exposure: Rinse with water for ≥15 minutes .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR Analysis :
    • ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. For example, carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry :
    • High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak for C₁₉H₁₈N₃O₄: expected m/z ~376.12).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure inform molecular interactions?

Methodological Answer:

  • Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings .
    • Example: The acetyl group may form C=O···H-N interactions with adjacent molecules, stabilizing the lattice .

Q. What computational methods predict its reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic sites .
  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes), using PubChem-derived 3D structures .

Q. How do structural modifications affect its bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the nitro group with electron-withdrawing/-donating groups (e.g., -CF₃, -OCH₃) and assay activity changes .
    • Compare acetylated vs. non-acetylated tetrahydroquinoline derivatives to assess metabolic stability .

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